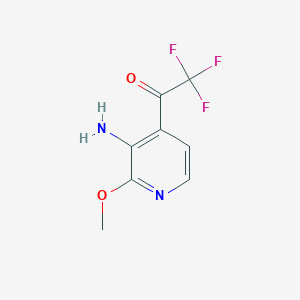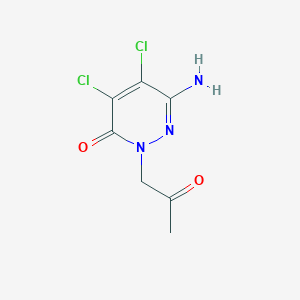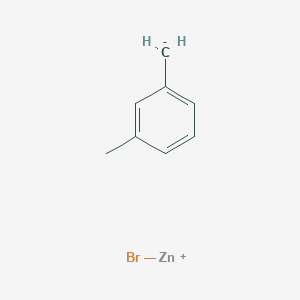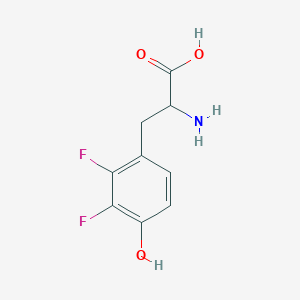![molecular formula C19H20S B12568020 [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene CAS No. 189887-06-7](/img/structure/B12568020.png)
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its unique structure, which includes a hepta-2,6-dien-1-yl chain attached to a phenyl group and a sulfanyl group linked to another benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene typically involves the reaction of 4-phenylhepta-2,6-dien-1-ol with thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the sulfanyl group. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the double bonds in the hepta-2,6-dien-1-yl chain using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, conducted at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst, typically under atmospheric or slightly elevated pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid, conducted at low temperatures to control the reaction rate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated heptyl chain derivatives.
Substitution: Brominated or nitrated derivatives of the phenyl rings.
Applications De Recherche Scientifique
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of [(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and phenyl groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl groups can engage in π-π interactions with aromatic residues in biological molecules, affecting their function. The hepta-2,6-dien-1-yl chain provides additional flexibility and reactivity, allowing the compound to interact with a variety of targets.
Comparaison Avec Des Composés Similaires
[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(4-Phenylhepta-2,6-dien-1-yl)oxy]benzene: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and biological activity.
[(4-Phenylhepta-2,6-dien-1-yl)amino]benzene: Contains an amino group, which can form hydrogen bonds and exhibit different chemical behavior.
[(4-Phenylhepta-2,6-dien-1-yl)thio]benzene: Similar to the sulfanyl compound but with a thioether linkage, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of a sulfanyl group with a conjugated diene system, providing a versatile platform for chemical modifications and interactions.
Propriétés
Numéro CAS |
189887-06-7 |
|---|---|
Formule moléculaire |
C19H20S |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
4-phenylhepta-2,6-dienylsulfanylbenzene |
InChI |
InChI=1S/C19H20S/c1-2-10-17(18-11-5-3-6-12-18)13-9-16-20-19-14-7-4-8-15-19/h2-9,11-15,17H,1,10,16H2 |
Clé InChI |
PGDJFJGSKNDPLE-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C=CCSC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]](/img/structure/B12567941.png)





![10,10'-Di([1,1'-biphenyl]-2-yl)-9,9'-bianthracene](/img/structure/B12567985.png)
![1-[(8-Nitrooctyl)amino]-3-(octyloxy)propan-2-ol](/img/structure/B12567997.png)


![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)


